molecular formula C19H22N2O7S B2763805 methyl (4-((4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidin-1-yl)sulfonyl)phenyl)carbamate CAS No. 1795087-77-2

methyl (4-((4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidin-1-yl)sulfonyl)phenyl)carbamate

Cat. No.: B2763805
CAS No.: 1795087-77-2
M. Wt: 422.45
InChI Key: YYPGVQWCSQUKQC-UHFFFAOYSA-N
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Description

Methyl (4-((4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidin-1-yl)sulfonyl)phenyl)carbamate is a complex organic compound with significant applications in scientific research. Its structure includes a pyran ring, piperidine sulfonyl group, and a phenyl carbamate moiety. This compound is often of interest in medicinal and chemical research due to its unique reactivity and potential biological activities.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound involves multi-step reactions, typically starting with the formation of the pyran ring followed by the attachment of the piperidine and sulfonyl groups. Each step requires careful control of reaction conditions including temperature, pH, and the use of specific catalysts.

Industrial Production Methods: Industrial synthesis of this compound often relies on scalable methods that ensure high purity and yield. This may include continuous flow synthesis techniques, which allow for precise control over reaction parameters and improved safety.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions including oxidation, reduction, and substitution.

  • Oxidation: Often involves reagents such as potassium permanganate or chromium trioxide to introduce oxygen functionalities.

  • Reduction: Common reducing agents like lithium aluminium hydride or hydrogen in the presence of a palladium catalyst can be used.

  • Substitution: Nucleophilic substitution reactions, typically using bases like sodium hydride, are common to introduce new functional groups.

Common Reagents and Conditions: The choice of reagents and conditions depends on the desired transformation. For oxidation, mild to strong oxidizing agents under controlled temperatures are used. For reduction, conditions typically involve low temperatures and inert atmospheres to avoid undesired side reactions.

Major Products: The primary products of these reactions depend on the functional groups introduced or modified. For instance, oxidation might yield hydroxylated derivatives, while reduction could produce hydrogenated or deoxygenated products.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique functional groups make it a versatile reagent in organic synthesis.

Biology: Biological studies often explore its potential as an inhibitor or activator of various biological pathways, contributing to our understanding of cellular processes.

Medicine: In medicinal chemistry, researchers investigate its potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer properties.

Industry: Industrial applications may include its use in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.

Comparison with Similar Compounds

  • Methyl 4-((4-(2-oxo-2H-pyran-4-yl)oxy)piperidin-1-yl)sulfonyl)phenyl)carbamate

  • Ethyl (4-((4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidin-1-yl)sulfonyl)phenyl)carbamate

  • Propyl (4-((4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidin-1-yl)sulfonyl)phenyl)carbamate

Each of these compounds has slight variations in their structure, which can lead to differences in their reactivity, solubility, and biological effects.

The world of chemical compounds is fascinating and endlessly complex

Properties

IUPAC Name

methyl N-[4-[4-(2-methyl-6-oxopyran-4-yl)oxypiperidin-1-yl]sulfonylphenyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O7S/c1-13-11-16(12-18(22)27-13)28-15-7-9-21(10-8-15)29(24,25)17-5-3-14(4-6-17)20-19(23)26-2/h3-6,11-12,15H,7-10H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYPGVQWCSQUKQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)O1)OC2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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